1-Chlorocyclobutane-1-sulfonamide
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Overview
Description
1-Chlorocyclobutane-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₈ClNO₂S It is characterized by a cyclobutane ring substituted with a chlorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals, making it an efficient and environmentally friendly process . The reaction typically requires an oxidizing agent and can be carried out under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the sulfonamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Oxidation Products: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
1-Chlorocyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine: The compound’s sulfonamide group is of interest due to its potential antibacterial properties, similar to other sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 1-chlorocyclobutane-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
1-Chlorocyclobutane-1-sulfonyl Chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide group.
Cyclobutane-1-sulfonamide: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 1-Chlorocyclobutane-1-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and potential pharmaceutical applications .
Properties
IUPAC Name |
1-chlorocyclobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-4(2-1-3-4)9(6,7)8/h1-3H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMKOUIGJSPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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